3-methoxy-N-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}naphthalene-2-carboxamide
Overview
Description
3-methoxy-N-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}naphthalene-2-carboxamide is a useful research compound. Its molecular formula is C27H21N3O3S and its molecular weight is 467.5 g/mol. The purity is usually 95%.
The exact mass of the compound 3-methoxy-N-({[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-naphthamide is 467.13036271 g/mol and the complexity rating of the compound is 736. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Biological Activity Studies
Studies on quinones and related compounds, such as those involving the synthesis of aminoester-functionalized benzo- and naphtho[2,3-b]thiophenequinones, have been reported. These studies focus on the synthesis of novel compounds and their in vitro activity against specific pathogens or diseases, such as Leishmania amazonensis and human T-cell leukemia virus type 1 (HTLV-1) (Valderrama et al., 2002).
Antioxidant and Anticancer Activity
Research has also been conducted on derivatives of compounds similar to 3-methoxy-N-({[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-naphthamide, exploring their antioxidant and anticancer activities. For instance, novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide were synthesized, and their molecular structures confirmed through spectroscopy. These compounds were tested for antioxidant activity, with some showing higher activity than ascorbic acid, and for anticancer activity against specific cancer cell lines, demonstrating cytotoxic effects (Tumosienė et al., 2020).
Role in Modulating Antitumor Properties
Another study investigated the role of CYP1A1 in modulating the antitumor properties of a novel agent, highlighting the significance of selective metabolism in its antitumor profile. This research provides insights into the metabolic pathways that could influence the efficacy of similar compounds in treating cancer (Chua et al., 2000).
Properties
IUPAC Name |
3-methoxy-N-[[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl]naphthalene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21N3O3S/c1-16-7-3-6-10-20(16)26-29-22-15-19(11-12-23(22)33-26)28-27(34)30-25(31)21-13-17-8-4-5-9-18(17)14-24(21)32-2/h3-15H,1-2H3,(H2,28,30,31,34) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICJNNLQPVUAZSI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC3=C(O2)C=CC(=C3)NC(=S)NC(=O)C4=CC5=CC=CC=C5C=C4OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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